molecular formula C13H19BrN4O2 B2446930 Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate CAS No. 2094855-61-3

Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate

Cat. No.: B2446930
CAS No.: 2094855-61-3
M. Wt: 343.225
InChI Key: KRTLVBQSDMFSFZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate typically involves the reaction of 5-bromopyrazine-2-carbaldehyde with piperidine-1-carboxylate in the presence of a suitable base. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major products would include oxidized derivatives of the piperidine and pyrazine rings.

    Reduction: Reduced derivatives of the piperidine and pyrazine rings.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Similar structure but with a methylpyridine ring instead of a bromopyrazine ring.

    Ethyl 4-{[(5-chloropyrazin-2-yl)methyl]amino}piperidine-1-carboxylate: Similar structure but with a chloropyrazine ring instead of a bromopyrazine ring.

Uniqueness

Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate is unique due to the presence of the bromopyrazine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[(5-bromopyrazin-2-yl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-2-20-13(19)18-5-3-10(4-6-18)15-7-11-8-17-12(14)9-16-11/h8-10,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTLVBQSDMFSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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